tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . This compound is known for its role in the synthesis of various organic molecules and its applications in scientific research.
Preparation Methods
The synthesis of tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-aminopropyl)cyclopentylmethyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through standard techniques like recrystallization or chromatography .
Chemical Reactions Analysis
tert-Butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid.
Scientific Research Applications
tert-Butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate is used in various scientific research fields:
Chemistry: It is utilized in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate can be compared with similar compounds such as:
tert-Butyl (3-aminopropyl)carbamate: A similar compound used in biochemical research.
tert-Butyl (3-aminopropyl)(methyl)carbamate: Another related compound with slight structural differences.
tert-Butyl (3-hydroxypropyl)carbamate: Used in the synthesis of phosphatidyl ethanolamines and ornithine .
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
CAS No. |
2694745-31-6 |
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Molecular Formula |
C14H28N2O2 |
Molecular Weight |
256.4 |
Purity |
95 |
Origin of Product |
United States |
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